![molecular formula C5H5N5S B14615257 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine CAS No. 60306-33-4](/img/structure/B14615257.png)
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine is a heterocyclic compound that features a unique fusion of thiadiazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with thionyl chloride (SOCl2) to form the intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of nitrogen and sulfur atoms in the compound’s structure allows for the formation of hydrogen bonds and other interactions with biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazolo[3,4-c]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazole and thiadiazole ring system, used in medicinal chemistry.
Uniqueness
1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity
Properties
CAS No. |
60306-33-4 |
|---|---|
Molecular Formula |
C5H5N5S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
thiadiazolo[4,5-c]pyridine-4,6-diamine |
InChI |
InChI=1S/C5H5N5S/c6-3-1-2-4(5(7)8-3)9-10-11-2/h1H,(H4,6,7,8) |
InChI Key |
QBQITRIJXNGARC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1N)N)N=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


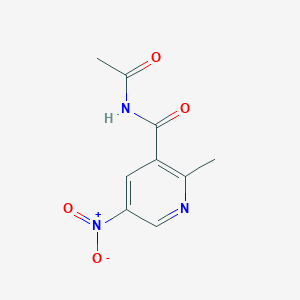
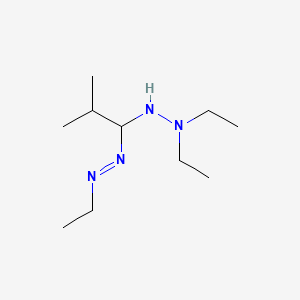
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)

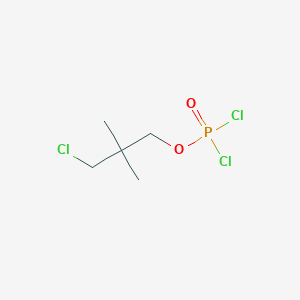


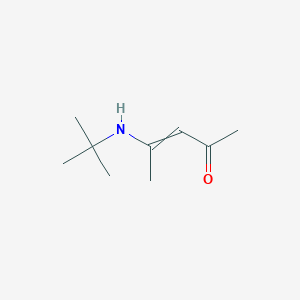

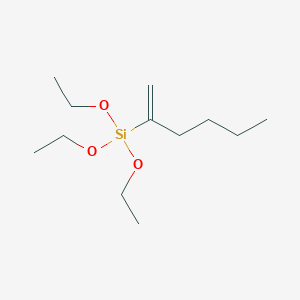
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)

![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

